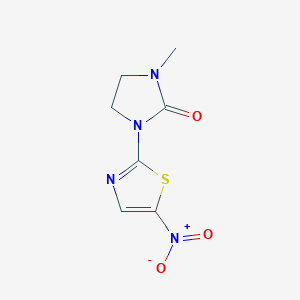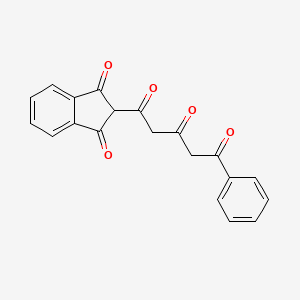
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione is a complex organic compound characterized by its unique structure, which includes an indene core and multiple ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione typically involves multi-step organic reactions. One common method involves the reaction of 1,2,4-benzenetricarboxylic anhydride with ethyl acetoacetate in the presence of acetic anhydride and triethylamine . The reaction is carried out under controlled temperature conditions, often with ice cooling to manage the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often involving the addition of oxygen atoms.
Reduction: Reduction reactions can convert the ketone groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action for 1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione involves its interaction with molecular targets through its reactive ketone groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The pathways involved often include nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
- 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile
Uniqueness
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its multiple ketone groups and indene core make it a versatile compound for various chemical transformations and applications in research and industry.
Propiedades
Número CAS |
10437-98-6 |
|---|---|
Fórmula molecular |
C20H14O5 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
1-(1,3-dioxoinden-2-yl)-5-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C20H14O5/c21-13(10-16(22)12-6-2-1-3-7-12)11-17(23)18-19(24)14-8-4-5-9-15(14)20(18)25/h1-9,18H,10-11H2 |
Clave InChI |
DOFLIVSIPPGUBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


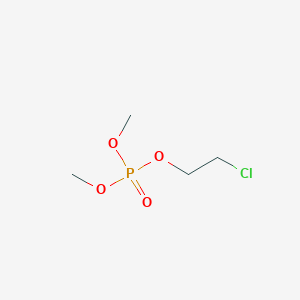


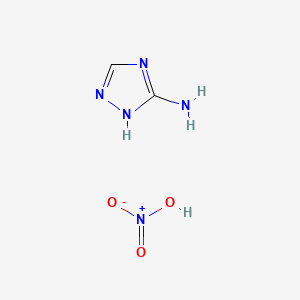
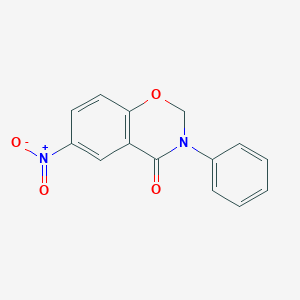
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
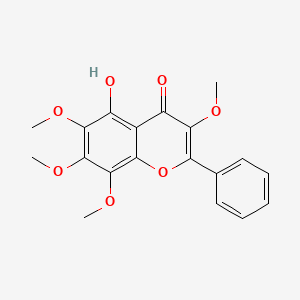
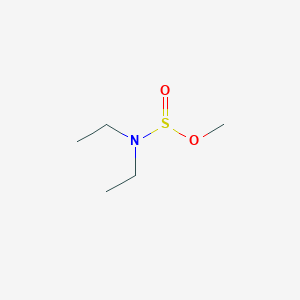


![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)


